

An In-depth Technical Guide to N-Methyl-2-Sulfanylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(Methyl)mercaptoproacetamide

Cat. No.: B1229335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-sulfanylacetamide, often referred to in literature as **N-(Methyl)mercaptoproacetamide**, is a specialized chemical reagent with significant applications in peptide chemistry and metalloprotein research. Its principal function is as a mild and effective reducing agent for methionine sulfoxide residues in peptides and proteins.^{[1][2][3]} The reversible oxidation of methionine is increasingly recognized as a key post-translational modification involved in cellular regulation and oxidative stress signaling, making tools for its study, such as N-methyl-2-sulfanylacetamide, invaluable.^[3]

The IUPAC name for the compound with CAS Number 20938-74-3 is N-methyl-2-sulfanylacetamide.^[4] It is a monocarboxylic acid amide that results from the formal condensation of mercaptoacetic acid and methylamine.^{[5][6]} This guide provides a comprehensive overview of its chemical properties, experimental protocols for its primary applications, and its role in biochemical research.

Chemical and Physical Properties

N-methyl-2-sulfanylacetamide is a clear, colorless liquid at room temperature.^[5] Its key quantitative properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

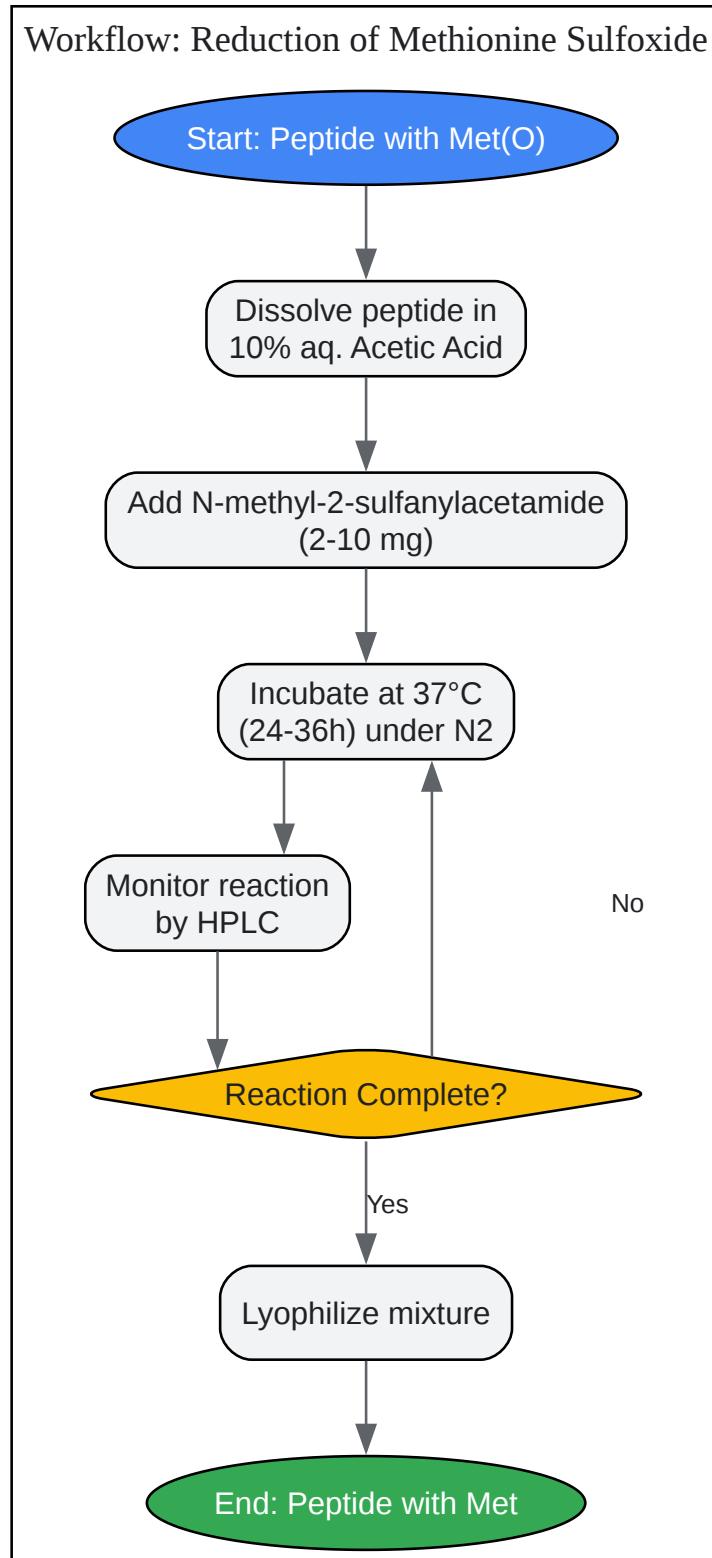
Property	Value	Source(s)
CAS Number	20938-74-3	[2][4]
Molecular Formula	C ₃ H ₇ NOS	[4][7]
Molecular Weight	105.16 g/mol	[2][4]
Density	1.19 g/mL at 20 °C	[2]
Boiling Point	83-85 °C at 0.3 mmHg	[2]
Melting Point	58 °C	[8]
Refractive Index	n _{20/D} 1.523	[2][8]
pKa (Predicted)	8.12 ± 0.10	[5][8]
Solubility in Water	56 g/L at 25 °C	[5]

Table 2: Spectroscopic and Chromatographic Data

Data Type	Description	Source(s)
SMILES	CNC(=O)CS	[2][4]
InChI	1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)	[2][4]
InChIKey	NSJNRJYQQPRCLF-UHFFFAOYSA-N	[2][4]
Kovats Retention Index	Standard non-polar: 938	[4]
Spectra Available	¹³ C NMR, FTIR, Raman, GC-MS	[4][9]

Key Applications and Experimental Protocols

The primary applications of N-methyl-2-sulfanylacetamide in research are centered on its reducing capabilities and its function as a zinc-binding group.


Reduction of Methionine Sulfoxide (Met(O)) in Peptides

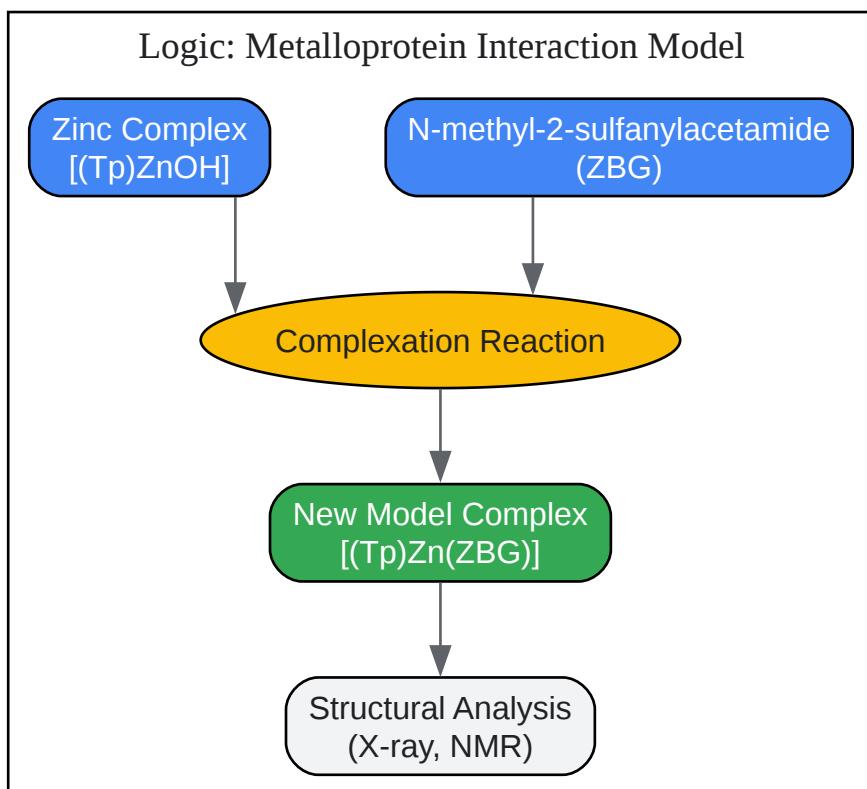
Methionine residues in peptides and proteins are susceptible to oxidation, forming methionine sulfoxide (Met(O)). This can occur during peptide synthesis, cleavage from the resin, or as a result of oxidative stress in biological systems.[\[1\]](#)[\[3\]](#) N-methyl-2-sulfanylacetamide is used to reverse this oxidation post-cleavage.[\[1\]](#)

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the post-cleavage reduction of Met(O) residues in peptides.[\[1\]](#)

- **Peptide Dissolution:** Dissolve the crude peptide containing the Met(O) residue(s) in 10% v/v aqueous acetic acid. The approximate volume should be between 200 µL and 1000 µL per milligram of peptide.
- **Addition of Reducing Agent:** To the peptide solution, add N-methyl-2-sulfanylacetamide in a quantity of 2-10 mg.
- **Incubation:** Warm the solution at 37 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 to 36 hours. The inert atmosphere is crucial to prevent re-oxidation.
- **Monitoring:** The progress of the reduction reaction can be monitored by taking aliquots at various time points and analyzing them by High-Performance Liquid Chromatography (HPLC).
- **Product Isolation:** Once the reaction is complete, as determined by HPLC, lyophilize the entire mixture to obtain the crude peptide with the reduced methionine. The peptide can then be purified using standard chromatographic techniques.

[Click to download full resolution via product page](#)


Workflow for the reduction of methionine sulfoxide.

Use in Metalloprotein Research

N-methyl-2-sulfanylacetamide serves as a model zinc-binding group (ZBG) for studying drug-metalloprotein interactions.^[2] The thiol and amide functionalities allow it to chelate metal ions. Researchers have used it to synthesize and characterize tetrahedral zinc complexes to understand the binding modes of various functional groups to the zinc centers in metalloenzymes.^[2]

Generic Experimental Workflow:

- Complex Formation: A zinc complex, such as $[(\text{TpMe,Ph})\text{ZnOH}]$ (where TpMe,Ph is a tris(pyrazolyl)borate ligand), is combined with N-methyl-2-sulfanylacetamide in an appropriate solvent.
- Reaction: The mixture is stirred to allow for the formation of the new complex, e.g., $[(\text{TpMe,Ph})\text{Zn}(\text{SCH}_2\text{CONHMe})]$.
- Isolation and Purification: The resulting zinc complex is isolated, often through crystallization, and purified.
- Characterization: The structure and properties of the complex are determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the coordination geometry and binding interactions.

[Click to download full resolution via product page](#)

Modeling zinc-binding group interactions.

Synthesis

While N-methyl-2-sulfanylacetamide is commercially available, understanding its synthesis is valuable. Mercaptoacetamide derivatives are generally synthesized via a two-step process.[10]

General Synthetic Pathway:

- Amide Formation: An appropriate amine (in this case, methylamine) is reacted with chloroacetyl chloride to form the N-alkyl-2-chloroacetamide intermediate.
- Thiol Introduction: The chloro-intermediate undergoes a nucleophilic substitution reaction with a sulfur source, such as potassium thioacetate, followed by hydrolysis to yield the final thiol product.[10]

Safety and Handling

N-methyl-2-sulfanylacetamide is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][5] Standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields, faceshield), and appropriate clothing.[2]
- Handling: Wash hands and skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product.[5]
- Storage: Store in a cool, dry place, typically at 2-8°C.[2][8]

Conclusion

N-methyl-2-sulfanylacetamide is a critical reagent for researchers in peptide chemistry and bioinorganic chemistry. Its efficacy as a mild reducing agent for methionine sulfoxide makes it an essential tool for maintaining the integrity of synthetic peptides and for studying redox-regulated biological processes. Furthermore, its utility in modeling zinc-ligand interactions provides valuable insights for the design of novel therapeutics targeting metalloenzymes. This guide has provided the core technical information required for its effective and safe use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. N-(甲基)巯基乙酰胺 ≥97.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl-2-sulfanylacetamide | C3H7NOS | CID 4047279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. N-(METHYL)MERCAPTOACETAMIDE | 20938-74-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]
- 8. lookchem.com [lookchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo- β -lactamases (MBLs) and the virulence factor LasB from *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methyl-2-Sulfanylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229335#n-methyl-mercaptopacetamide-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com